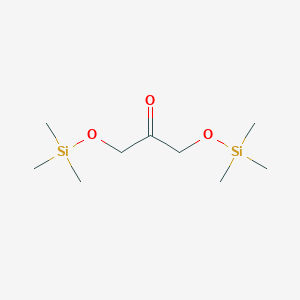
Bis(trimethylsiloxy)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsiloxy)acetone is a useful research compound. Its molecular formula is C9H22O3Si2 and its molecular weight is 234.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis
Homogeneous and Heterogeneous Catalysis:
- Bis(trimethylsiloxy)acetone has been investigated as a potential catalyst or catalyst support in various reactions, particularly in the synthesis of mesitylene from acetone. Studies have shown that combining acid and basic catalysts can enhance the efficiency of this transformation, with this compound playing a role in stabilizing reaction intermediates .
Ionic Liquids:
- The compound has been explored in the context of ionic liquids for catalysis. Basic ionic liquids containing siloxane structures have demonstrated improved stability and catalytic activity in reactions such as Knoevenagel condensation, showcasing this compound's potential in promoting chemical transformations .
Materials Science
Silicone Polymers:
- As a siloxane derivative, this compound is utilized in the formulation of silicone polymers. These materials exhibit excellent thermal stability and hydrophobic properties, making them suitable for applications in coatings, adhesives, and sealants.
Surface Modifications:
- The compound can be used to modify surfaces to enhance their properties. For instance, it can improve the water repellency and durability of coatings applied to various substrates .
Biomedical Research
Drug Delivery Systems:
- In biomedical applications, this compound is being explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Antioxidant Activity:
- Research has indicated that acetone extracts containing this compound exhibit significant antioxidant activity. This property is beneficial for developing formulations aimed at reducing oxidative stress in biological systems .
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS):
- This compound is often used as a derivatizing agent in GC-MS analysis. It helps enhance the volatility and detectability of compounds during analysis, thereby improving the sensitivity and accuracy of quantitative assessments .
Case Study 1: Catalytic Efficiency
In a study focusing on the conversion of acetone into mesitylene using this compound as part of a catalytic system, researchers reported a significant increase in product yield when using a combination of acid and basic catalysts. The synergistic effect observed led to enhanced reaction rates and minimized side reactions, demonstrating the compound's efficacy in catalytic applications .
Case Study 2: Antioxidant Properties
A comparative analysis of various extracts revealed that those containing this compound exhibited superior antioxidant activity compared to standard antioxidants like vitamin C. The study quantified the free radical scavenging activity, providing insights into potential health benefits associated with this compound .
Eigenschaften
CAS-Nummer |
17877-42-8 |
|---|---|
Molekularformel |
C9H22O3Si2 |
Molekulargewicht |
234.44 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)propan-2-one |
InChI |
InChI=1S/C9H22O3Si2/c1-13(2,3)11-7-9(10)8-12-14(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
BWEPQFXBTUDUAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















